3-氨基哌啶-2,6-二酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

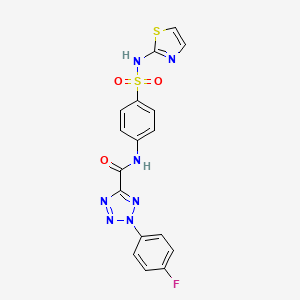

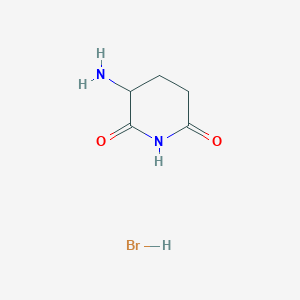

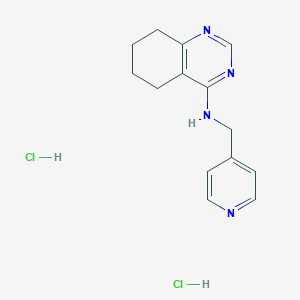

3-Aminopiperidine-2,6-dione hydrobromide is an organic compound with the CAS Number: 90802-45-2 . It has a molecular weight of 209.04 and its molecular formula is C5H9BrN2O2 . It is a solid substance and is used as a raw material for the preparation of the antineoplastic agent pomalidomide .

Synthesis Analysis

The synthesis of 3-Aminopiperidine-2,6-dione hydrobromide has been studied in the context of microbial blue pigment indigoidine . The synthetic procedure starts from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride via a 3 step reaction resulting in a total yield of 65% .Molecular Structure Analysis

The InChI code of 3-Aminopiperidine-2,6-dione hydrobromide is 1S/C5H8N2O2.BrH/c6-3-1-2-4 (8)7-5 (3)9;/h3H,1-2,6H2, (H,7,8,9);1H .Chemical Reactions Analysis

In the biosynthesis of microbial blue pigment indigoidine, the L-glutamine tethered to the indigoidine assembly line is first offloaded and cyclized by the thioesterase domain to form (S)‐2, which is then dehydrogenated by the oxidation (Ox) domain and finally dimerized to yield 3 .科学研究应用

Medicinal Chemistry: Thalidomide Analogs Synthesis

3-Aminopiperidine-2,6-dione hydrobromide serves as a key intermediate in the synthesis of thalidomide and its analogs . Thalidomide, once used for morning sickness, was later banned due to severe side effects but has found new life as a treatment for multiple myeloma and certain inflammatory disorders. The compound’s role in creating enantiomerically pure versions of thalidomide analogs is crucial for developing safer pharmaceuticals with fewer side effects.

Organic Chemistry: Piperidine Derivatives

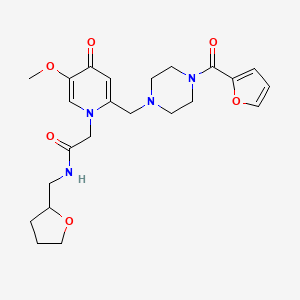

In organic chemistry, this compound is involved in the synthesis of various piperidine derivatives . Piperidines are significant in drug design and are present in many pharmaceuticals. The development of new synthetic routes for piperidine derivatives, including those involving 3-Aminopiperidine-2,6-dione hydrobromide, is an active area of research due to their importance in medicinal chemistry.

Biochemistry: Biocatalysis

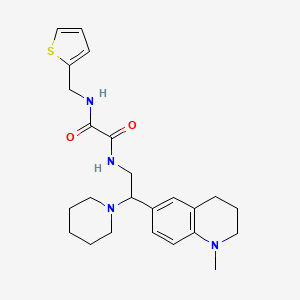

The compound is used in biochemical studies as a biocatalyst for producing enantiomerically pure substances . It is particularly noted for its role in the biosynthesis of microbial blue pigment indigoidine, which has applications in synthetic biology.

Pharmacology: Drug Development

3-Aminopiperidine-2,6-dione hydrobromide is significant in pharmacology for the development of drugs containing the piperidine moiety . Its role in the synthesis of compounds with potential pharmacological activities makes it a valuable asset in drug discovery and development processes.

Environmental Studies: Microbial Products

Research involving 3-Aminopiperidine-2,6-dione hydrobromide also extends to environmental studies, particularly in the investigation of microbial natural products . These studies provide insights into the production of valuable chemicals through biocatalysis, contributing to sustainable environmental practices.

安全和危害

未来方向

While specific future directions for 3-Aminopiperidine-2,6-dione hydrobromide are not mentioned in the search results, it is noted that it can be used as an organic synthetic raw material and is particularly useful in the production of the antineoplastic agent pomalidomide . This suggests potential applications in pharmaceutical research and development.

作用机制

Target of Action

The primary target of 3-Aminopiperidine-2,6-dione hydrobromide is Cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as Cereblon E3 ligase modulators . These drugs adjust immune responses and contain an imide group .

Biochemical Pathways

The compound is involved in the biosynthesis of microbial blue pigment indigoidine . It is a biosynthetic intermediate in this process .

Result of Action

The compound, being a biosynthetic intermediate of microbial blue pigment indigoidine, plays a crucial role in the production of this pigment . It is also a pharmacophore of thalidomide and its analog drugs, which have anti-tumor effects .

属性

IUPAC Name |

3-aminopiperidine-2,6-dione;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.BrH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGRLXLAQOHQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopiperidine-2,6-dione hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)

![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)

![2-[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2860918.png)

![9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2860919.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2860920.png)

![Methyl 4-[(diphenylcarbamoyl)amino]benzoate](/img/structure/B2860924.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2860925.png)